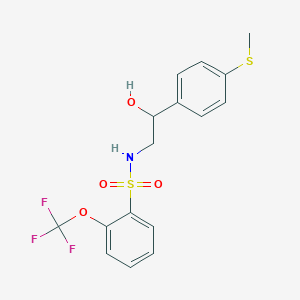
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16F3NO4S2 and its molecular weight is 407.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16F3NO3S
- CAS Number : 106797-53-9
- Appearance : White to light yellow powder
- Melting Point : 89.0 to 93.0 °C
- Solubility : Soluble in methanol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Key findings include:
- IC50 Values : The compound showed IC50 values ranging from 3.0 μM to 21.3 μM against different cancer cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
2. Anti-Cholinesterase Activity
The compound has also been evaluated for its anti-cholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Studies report:
- Inhibition Potency : The compound demonstrated competitive inhibition against acetylcholinesterase (AChE), with K_i values comparable to established inhibitors like donepezil .
- Potential Applications : This activity suggests its potential as a therapeutic agent in managing cognitive decline.
3. Anti-inflammatory Properties
Preliminary studies have indicated that the compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation:
- Cytokine Inhibition : Research has shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with the compound, suggesting a modulatory effect on immune response .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | IC50 values < 10 µM against MCF-7 and A549 cell lines; induction of apoptosis observed. |
| Study B | Anti-Cholinesterase | K_i values between 13.62 ± 0.21 nM to 33.00 ± 0.29 nM; significant inhibition compared to donepezil. |
| Study C | Anti-inflammatory | Reduction in TNF-α levels by 87%; potential for treating inflammatory diseases. |
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S2/c1-25-12-8-6-11(7-9-12)13(21)10-20-26(22,23)15-5-3-2-4-14(15)24-16(17,18)19/h2-9,13,20-21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGXDYOAXQYNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














